molecular formula C8H4BrF3O2 B1293190 5-Bromo-2-(trifluoromethoxy)benzaldehyde CAS No. 923281-52-1

5-Bromo-2-(trifluoromethoxy)benzaldehyde

Cat. No. B1293190
M. Wt: 269.01 g/mol
InChI Key: IBEWLWBZTHFCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O2 . It is used in the synthesis of (-)-epicatechin and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(trifluoromethoxy)benzaldehyde is represented by the InChI code 1S/C8H4BrF3O2/c9-6-1-2-7 (5 (3-6)4-13)14-8 (10,11)12/h1-4H . The SMILES representation is FC(F)(F)OC1=C(C=O)C=C(Br)C=C1 .


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethoxy)benzaldehyde is a clear colorless to pale yellow liquid . It has a molecular weight of 269.02 g/mol . It is soluble in water .

Scientific Research Applications

Synthesis of (-)-Epicatechin

5-Bromo-2-(trifluoromethoxy)benzaldehyde is used in the synthesis of (-)-epicatechin . Epicatechin is a type of flavonoid found in certain plants, including grapes and green tea. It has been studied for its potential health benefits, including its antioxidant properties and potential to improve heart health.

Synthesis of Biologically Active Compounds

This compound is also used in the synthesis of other biologically active compounds . These could include a wide range of substances with potential applications in medicine, agriculture, and other fields. The specific compounds and their applications would depend on the particular synthesis processes used.

Safety And Hazards

The safety information for 5-Bromo-2-(trifluoromethoxy)benzaldehyde indicates that it causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWLWBZTHFCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650253
Record name 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethoxy)benzaldehyde

CAS RN

923281-52-1
Record name 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 923281-52-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(trifluoromethoxy)benzaldehyde

Citations

For This Compound
2
Citations
SP Henry, TJ Fernandez, JP Anand… - Journal of medicinal …, 2019 - ACS Publications
We have previously reported a series of μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist ligands to serve as potential nonaddictive opioid analgesics. These ligands …
Number of citations: 10 pubs.acs.org
S Henry - 2019 - deepblue.lib.umich.edu
Opioids have been used since antiquity for their ability to treat chronic and severe pain. However, their potent analgesic activity comes with severe side effects, including dependence, …
Number of citations: 0 deepblue.lib.umich.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.